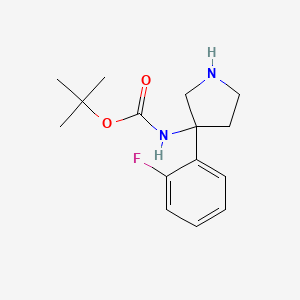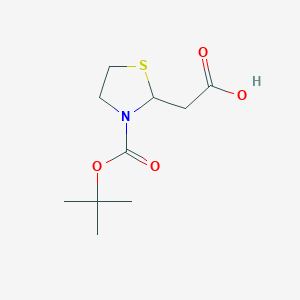
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is a chemical compound that features a trifluoromethyl group and a piperazine ring. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the biological activity of molecules, while the piperazine ring is commonly found in many bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the piperazine ring onto an aniline derivative. One common method involves the nucleophilic aromatic substitution reaction where a suitable aniline derivative is reacted with a trifluoromethylating agent under basic conditions. The piperazine ring can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its bioactive functional groups.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to biological targets, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the piperazine ring but has similar trifluoromethyl functionality.
4-Methylpiperazine: Contains the piperazine ring but lacks the trifluoromethyl group.
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but without the trifluoromethyl group.
Uniqueness
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the piperazine ring. This combination enhances its biological activity and makes it a versatile compound for various applications.
属性
分子式 |
C12H16F3N3 |
|---|---|
分子量 |
259.27 g/mol |
IUPAC 名称 |
3-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-8-9(16)2-3-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3 |
InChI 键 |
VFMPTWXGIZOFBK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)


aminehydrochloride](/img/structure/B13636562.png)







